2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves several key steps and reagents. For instance, the synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate demonstrates the use of triflic anhydride (Tf2O) with phthalhydrazide to achieve a compound with high regioselectivity and excellent yield, which is further used in Suzuki and Sonogashira coupling reactions . Similarly, the synthesis of trifluoromethyl-1H-benzo[f]chromenes employs 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, indicating the potential for green chemistry approaches in the synthesis of fluorinated chromene derivatives . The use of allyl protecting groups is also highlighted in the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-PK inhibitors, showcasing the importance of protecting group strategies in complex molecule synthesis .
Molecular Structure Analysis
The molecular structure of compounds in the 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate family is characterized by the presence of a chromene or chromanone core, often substituted with various functional groups that impart unique properties. For example, the presence of trifluoromethyl groups in the structure of 2,2-bis(trifluoromethyl)chromenes indicates a high degree of fluorination, which can significantly alter the electronic properties of the molecule . The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR and FTIR, as well as elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of the trifluoromethanesulfonate group is exploited in various coupling reactions, as seen in the synthesis of phthalazinones . The trifluoromethanesulfonate moiety is also involved in the synthesis of polysulfates and polysulfonates through sulfur(VI) fluoride exchange reactions, catalyzed by bifluoride salts . Additionally, the reactivity of trifluoromethanesulfonyl hypofluorite, a related compound, has been studied, revealing its potential to hydrolyze in base and decompose thermally in the presence of CsF .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting and boiling points, are influenced by the presence of the trifluoromethanesulfonate group. For example, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C . The chemical properties, such as the ability to undergo nucleophilic substitution reactions, are central to the synthesis and application of these molecules. The use of trifluoromethanesulfonic acid in organic synthesis is well-documented, with its high protonating power and low nucleophilicity enabling the generation of cationic species for further transformations .
Scientific Research Applications
- Scientific Field: Organic and Medicinal Chemistry
- Application Summary : The compound “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is a derivative of coumarin, which is known for its diverse biological and pharmacological activities . These activities include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and cholinesterase and monoamine oxidase inhibitory properties . Additionally, coumarins have shown significant anticancer activity through various mechanisms of action .
- Methods of Application : The synthesis of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .
- Results or Outcomes : The synthesis resulted in an 88% yield . The compound was fully characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Safety And Hazards
“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264), wear protective gloves/eye protection/face protection (P280), and wash with plenty of water if it comes into contact with skin (P302 + P352) .
properties
IUPAC Name |
(2-oxochromen-7-yl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZAJVDTLUWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547180 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromen-7-yl trifluoromethanesulfonate | |
CAS RN |
108530-10-5 | |
Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.